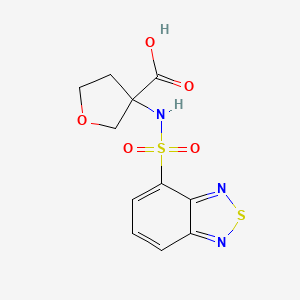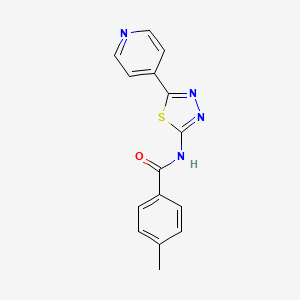![molecular formula C12H20N2O4 B7595482 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1998 and has since been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes.
作用機序
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR1, 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid can modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, which play important roles in various physiological and pathological processes.
Biochemical and Physiological Effects:
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the modulation of glutamate release, the inhibition of calcium signaling, and the induction of neuroprotection. It has also been shown to have analgesic effects in animal models of pain, as well as anxiolytic and antidepressant effects in models of mood disorders.
実験室実験の利点と制限
One advantage of using 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid in lab experiments is its high selectivity for mGluR1, which allows researchers to specifically target this receptor without affecting other receptors or signaling pathways. However, one limitation of using 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
将来の方向性
There are several future directions for research involving 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid, including the development of more potent and selective mGluR1 antagonists, the investigation of the role of mGluR1 in other physiological and pathological processes, and the exploration of new therapeutic applications for 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid and other mGluR1 antagonists. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid and its potential use in the treatment of various neurological disorders.
合成法
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid can be synthesized using a multi-step process involving the reaction of cyclopentylmethylamine with ethyl oxalyl chloride to form a cyclic oxalylamide intermediate, which is then reacted with ethyl glyoxylate to form the final product. The synthesis of 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid is a complex process that requires careful attention to detail and proper handling of the chemicals involved.
科学的研究の応用
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury, as well as in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid has also been used to study the role of mGluR1 in pain processing, addiction, and mood disorders.
特性
IUPAC Name |
3-[[cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-14(9-4-2-3-5-9)11(17)13-12(10(15)16)6-7-18-8-12/h9H,2-8H2,1H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDANKDLBUWYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)NC2(CCOC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)

![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)

![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7595490.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7595495.png)

![N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)